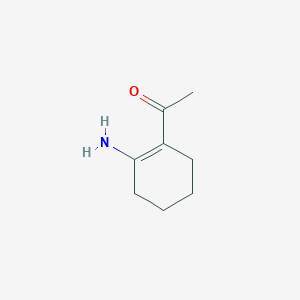

1-(2-Aminocyclohex-1-en-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Aminocyclohex-1-en-1-yl)ethanone” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.20 .

Synthesis Analysis

The enamino ketones were obtained by heating benzene solutions of the 1,3-dicarbonyl compounds with ammonium acetate, while using a flask with a Dean-Stark trap . The yield of the compound was 52% .Chemical Reactions Analysis

The enamino ketones were obtained by heating benzene solutions of the 1,3-dicarbonyl compounds with ammonium acetate . This suggests that “this compound” may be involved in reactions with these compounds.Physical and Chemical Properties Analysis

The boiling point and other physical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications

Photocycloaddition Reactions

The compound shows potential in photocycloaddition reactions, specifically in the synthesis of diacylcyclobutene derivatives and benzopyranones through selective reactions with acylcyclohexenones. This application is crucial for developing complex molecular structures in organic synthesis (Ferrer & Margaretha, 2001).

Antimicrobial Activity

Heterocyclic compounds derived from 1-(2-Aminocyclohex-1-en-1-yl)ethanone have shown antimicrobial activity, suggesting their use in pharmaceuticals and drug research. The synthesis of these compounds typically involves starting materials known as active pharmaceutical ingredients, demonstrating their relevance in medicinal chemistry (Wanjari, 2020).

Aza-Claisen Rearrangement

The compound is also involved in the synthesis of unusual heterocycles through the aza-Claisen rearrangement, indicating its utility in creating diverse chemical entities for further pharmacological evaluation (Majumdar & Samanta, 2001).

Diels-Alder Reaction Catalysis

In catalysis, this compound derivatives are synthesized via Diels-Alder reactions, studied for their reaction mechanisms and regioselectivity. This research underlines the compound's role in facilitating reactions to form structurally complex products efficiently (Haghdadi, Ahmadpour, & Bosra, 2014).

Oxazole Synthesis

The compound participates in novel synthetic routes, such as the three-component synthesis of oxazoles, showcasing its versatility in heterocyclic chemistry. This method emphasizes the compound's contribution to generating functionalized molecules for various applications (Merkul & Müller, 2006).

Synthesis of Tryptamines

It also facilitates the synthesis of branched tryptamines, indicating its potential in producing bioactive compounds. This application is particularly relevant in drug discovery, where the synthesis of novel tryptamine derivatives could lead to new therapeutic agents (Salikov et al., 2017).

Ligand for Catalytic Asymmetric Synthesis

Furthermore, this compound derivatives serve as ligands in catalytic asymmetric synthesis, enhancing the production of chiral molecules. This capability is vital for synthesizing enantiomerically pure compounds in pharmaceutical manufacturing (Wipf & Wang, 2002).

Safety and Hazards

The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name |

1-(2-aminocyclohexen-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGEKWBOSYIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)

![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)

![7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2897932.png)

![6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2897936.png)

![{[1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2897948.png)